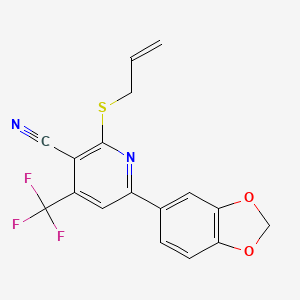
2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C17H11F3N2O2S and its molecular weight is 364.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)nicotinonitrile is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H11F3N2O2S
- Molecular Weight : 364.34 g/mol
- CAS Number : [Not specified in the search results]
The compound exhibits biological activity primarily through its interaction with various molecular targets. Its structure includes a trifluoromethyl group, which enhances lipophilicity and bioavailability, potentially leading to improved efficacy in therapeutic applications.
Antitumor Activity
Research indicates that compounds similar to this compound may exhibit antitumor properties. For instance, studies on related nicotinonitrile derivatives have demonstrated their ability to inhibit cellular proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Enzyme Inhibition
The compound may act as an inhibitor of specific kinases or enzymes involved in cancer progression. For example, it has been suggested that similar compounds can inhibit c-KIT kinase activity, which is crucial for certain types of tumors such as gastrointestinal stromal tumors (GISTs) .
Pharmacological Studies
A study focusing on the pharmacokinetics of related compounds showed promising results regarding absorption and distribution in vivo. These findings suggest that this compound could exhibit favorable pharmacokinetic profiles that enhance its therapeutic potential .
Case Study 1: Anticancer Efficacy
In a controlled study involving a series of nicotinonitrile derivatives, one compound demonstrated significant cytotoxic effects against breast cancer cells with an IC50 value in the low micromolar range. This study highlighted the potential of modifying the structure to enhance biological activity .
Case Study 2: Kinase Inhibition
Another study investigated the effect of related compounds on c-KIT mutations in cancer cells. The results indicated that certain modifications to the nicotinonitrile structure led to increased potency against drug-resistant mutants, suggesting a viable pathway for developing new cancer therapies .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-prop-2-enylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-2-5-25-16-11(8-21)12(17(18,19)20)7-13(22-16)10-3-4-14-15(6-10)24-9-23-14/h2-4,6-7H,1,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUGPIMJRINQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














